2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2,4-dichlorobenzyl group: This step may involve a nucleophilic substitution reaction where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the 2-chloro-3-pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the pyridine ring.
Reduction: Reduction reactions could potentially modify the chlorinated aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, compounds in the benzimidazole class can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3-pyridinyl)-1H-benzimidazole
- 1-(2,4-dichlorobenzyl)-1H-benzimidazole
- 2-(2-chloro-3-pyridinyl)-1-(4-chlorobenzyl)-1H-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-dichlorobenzyl and 2-chloro-3-pyridinyl groups may confer unique properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-13-8-7-12(15(21)10-13)11-25-17-6-2-1-5-16(17)24-19(25)14-4-3-9-23-18(14)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJRNOFHSKDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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